2-Thiazolamine, 4-(1-naphthalenyl)-

Übersicht

Beschreibung

2-Thiazolamine, 4-(1-naphthalenyl)- is a useful research compound. Its molecular formula is C13H10N2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Thiazolamine, 4-(1-naphthalenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Thiazolamine, 4-(1-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolamine, 4-(1-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

2-Amino-4-(1-Naphthyl)Thiazole, also known as 2-Thiazolamine, 4-(1-naphthalenyl)-, 4-Naphthalen-1-yl-thiazol-2-ylamine, or 4-(naphthalen-1-yl)thiazol-2-amine, is a compound that has shown potential in the field of medicinal chemistry and drug discovery . It has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

It is believed that the compound interacts with its targets in a way that inhibits the proliferation of cancer cells . This interaction could potentially lead to a decrease in drug resistance and reduce unpleasant side effects .

Biochemical Pathways

It is suggested that the compound may interfere with the pathways responsible for cell proliferation and survival, thereby exerting its anticancer effects .

Result of Action

The result of the action of 2-Amino-4-(1-Naphthyl)Thiazole is the inhibition of the growth of various types of cancer cells . This is achieved through the compound’s interaction with its targets, leading to the disruption of cell proliferation and survival pathways .

Biologische Aktivität

2-Thiazolamine, 4-(1-naphthalenyl)- (CAS No. 56503-96-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

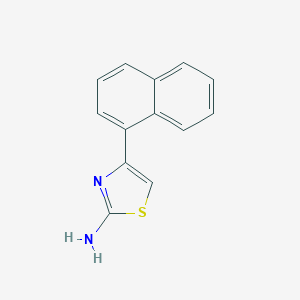

2-Thiazolamine, 4-(1-naphthalenyl)- is characterized by its thiazole ring and naphthalene substituent, which contribute to its unique chemical reactivity. The compound's structure can be represented as follows:

The biological activity of 2-thiazolamine derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells and modulating immune responses.

Anticancer Activity

Research indicates that 2-thiazolamine, 4-(1-naphthalenyl)- exhibits significant anticancer properties. It has been shown to:

- Inhibit cell proliferation : Studies demonstrate that this compound can significantly reduce the growth of various cancer cell lines, including breast and lung cancer cells.

- Induce apoptosis : Mechanistic studies reveal that it activates apoptotic pathways, leading to programmed cell death in malignant cells.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.3 | Cell cycle arrest |

| HeLa (Cervical) | 10.8 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer effects, 2-thiazolamine, 4-(1-naphthalenyl)- has demonstrated antimicrobial properties against various pathogens:

- Bacterial Inhibition : The compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : Preliminary studies indicate potential antifungal activity against Candida species.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of 2-thiazolamine, 4-(1-naphthalenyl)- in preclinical models:

-

Study on Breast Cancer Models :

- Researchers administered varying doses of the compound to MCF-7 xenograft models.

- Results indicated a significant reduction in tumor volume compared to controls, with minimal toxicity observed.

-

Antimicrobial Efficacy Study :

- In vitro assays were performed using clinical isolates of Staphylococcus aureus.

- The study concluded that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 2-thiazolamine derivatives exhibit promising anticancer activity. The compound has shown potential in inhibiting the proliferation of cancer cells by interfering with biochemical pathways responsible for cell survival and growth. Studies have demonstrated its inhibitory effects on various human cancer cell lines, including breast, lung, colon, and prostate cancers . The mechanism of action involves the disruption of critical signaling pathways that promote cancer cell survival.

Neuroprotective Effects

The compound has been identified as a candidate for treating neurodegenerative diseases such as Alzheimer's disease (AD). It acts as an acetylcholinesterase inhibitor and has shown efficacy in protecting nerve cells from apoptosis due to oxidative stress. This dual action makes it a potential therapeutic agent for early-stage AD and other neurodegenerative disorders . The ability to inhibit PARP-1 further enhances its profile as a neuroprotective agent .

Anti-inflammatory and Immunosuppressive Activities

2-Thiazolamine, 4-(1-naphthalenyl)- has demonstrated anti-inflammatory properties and potential as an immunosuppressant. It can inhibit myeloid differentiation primary response protein (MyD88), which plays a crucial role in immune signaling pathways. This characteristic positions the compound as a candidate for treating autoimmune diseases and managing transplant rejection .

Efficacy Against Cancer

A study focused on the anticancer efficacy of 2-thiazolamine derivatives highlighted their selective nanomolar inhibitory activity against multiple cancer types. The findings suggest that these compounds could serve as lead molecules for developing targeted cancer therapies .

Neurodegenerative Disease Treatment

In preclinical models, 2-thiazolamine derivatives were evaluated for their neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells. The results indicated significant protection against cell death, suggesting their potential use in treating conditions like Alzheimer's disease .

Corrosion Inhibition

Interestingly, another application of 2-thiazolamine, 4-(1-naphthalenyl)- is in materials science as a corrosion inhibitor for copper in acidic environments. The compound forms a protective layer on metal surfaces, reducing corrosion rates significantly.

Summary of Applications

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Anticancer | Inhibition of various cancer cell lines | Disruption of cell survival pathways |

| Neuroprotection | Treatment for Alzheimer's disease | Acetylcholinesterase inhibition; PARP-1 inhibition |

| Anti-inflammatory | Management of autoimmune diseases | Inhibition of MyD88 signaling |

| Corrosion Inhibition | Protective coatings for metals | Formation of protective layers on metal surfaces |

Eigenschaften

IUPAC Name |

4-naphthalen-1-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-15-12(8-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQUWOCIFFHZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205049 | |

| Record name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56503-96-9 | |

| Record name | 4-(1-Naphthalenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56503-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Naphthalen-1-yl)-2-aminothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056503969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(1-naphthyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(NAPHTHALEN-1-YL)-2-AMINOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KEO6ZF10B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 2-Thiazolamine, 4-(1-naphthalenyl)- interact with copper to inhibit corrosion in acidic environments?

A1: The research paper [] investigates the ability of 2-Thiazolamine, 4-(1-naphthalenyl)-, also referred to as NTA in the study, to act as a corrosion inhibitor for copper in a 1 M HCl solution. The study suggests that NTA forms a protective layer on the copper surface, hindering the corrosive interaction between the acidic solution and the metal.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.